N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide
Description
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,2,4-triazole core substituted with an ethylsulfanyl group at position 5, a 2-methoxyphenyl group at position 4, and a methyl-linked 2-(trifluoromethyl)benzamide moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 2-methoxyphenyl substituent may contribute to hydrogen bonding and π-π interactions in biological targets. This compound’s design aligns with structural motifs common in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2S/c1-3-30-19-26-25-17(27(19)15-10-6-7-11-16(15)29-2)12-24-18(28)13-8-4-5-9-14(13)20(21,22)23/h4-11H,3,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUIFYRHLAJQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide typically involves multiple stepsThe final step involves the coupling of the triazole derivative with 2-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reaction to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine .
Scientific Research Applications
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations:
- Trifluoromethyl vs. Nitro Groups : The target compound’s trifluoromethyl group offers superior metabolic stability compared to the nitro group in ’s compound, which may increase reactivity and toxicity risks .
- Ethylsulfanyl vs. Thiophene/Thiadiazole : The ethylsulfanyl group in the target provides moderate lipophilicity, whereas thiophene () or thiadiazole () substituents enhance π-stacking but may reduce solubility .
- 2-Methoxyphenyl vs. Halogenated Phenyl : The 2-methoxyphenyl group in the target compound likely improves target binding through H-bonding compared to chloro or fluoro substituents in and .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties (Estimated)
Key Observations:
- The target compound’s logP (~3.8) suggests moderate membrane permeability, balancing the hydrophilicity of the methoxy group and the hydrophobicity of the trifluoromethyl group.
- Higher polar surface area in K400-03825 () due to the nitro and thiadiazole groups may limit blood-brain barrier penetration compared to the target compound .
Key Observations:
Biological Activity
N-{[5-(ethylsulfanyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. The triazole ring structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
The compound's molecular structure is characterized by the presence of a trifluoromethyl group and an ethylsulfanyl moiety, which contribute to its biological activity. Below are key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H16F3N5OS |
| Molecular Weight | 393.39 g/mol |
| LogP | 3.12 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Triazoles generally function by inhibiting enzymes involved in key metabolic pathways. For instance, they can inhibit the synthesis of nucleic acids or interfere with signal transduction pathways critical for cell proliferation.
Anticancer Activity
Recent studies have demonstrated that compounds with similar triazole structures exhibit significant anticancer properties. For example, a study indicated that certain triazole derivatives showed effective inhibition against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Case Study : A derivative similar to this compound was tested against breast cancer cell lines (T47D) and exhibited an IC50 of 27.3 μM .
Antimicrobial Activity
Triazoles have also been recognized for their antimicrobial properties. They can act against a range of pathogens by disrupting cellular processes or inhibiting enzyme activity.
- Research Findings : In vitro studies revealed that triazole compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features demonstrated bactericidal activity comparable to established antibiotics .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by modifications in its chemical structure. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) enhances potency by increasing lipophilicity and facilitating membrane penetration.
- Sulfanyl Group : The ethylsulfanyl moiety has been shown to play a crucial role in enhancing biological activity by stabilizing the compound's interaction with target proteins .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step reactions involving triazole ring formation, alkylation, and benzamide coupling. Key methods include:
| Method | Solvent | Catalyst/Reagent | Key Conditions |
|---|---|---|---|
| Microwave-assisted synthesis | Dimethylformamide (DMF) | NaN₃, CuI | 100–120°C, 30–60 min |
| Traditional reflux | Dichloromethane (DCM) | K₂CO₃ | 12–24 hr, ambient pressure |
Microwave methods enhance reaction rates and yields (~20% improvement) compared to reflux due to efficient energy transfer .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms substitution patterns (e.g., methoxyphenyl, trifluoromethyl groups) via ¹H/¹³C chemical shifts .
- Mass Spectrometry (MS) : Validates molecular weight (435.55 g/mol) and fragmentation patterns .
- Differential Scanning Calorimetry (DSC) : Determines melting points and phase transitions .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 250°C .
Q. What key structural features dictate its chemical reactivity?
- Methodological Answer : Reactivity is governed by:
- Triazole Ring : Participates in nucleophilic substitutions (e.g., at N1 or C5 positions) .
- Trifluoromethyl Group : Electron-withdrawing effects stabilize intermediates in oxidation reactions .
- Ethylsulfanyl (-S-Et) : Susceptible to oxidation (e.g., to sulfoxide/sulfone derivatives) under acidic conditions .
Q. What common chemical transformations does this compound undergo?
- Methodological Answer :
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | H₂O₂/AcOH, 50°C | Sulfoxide/sulfone derivatives |
| Reduction | NaBH₄/MeOH, RT | Amine or alcohol intermediates |
| Alkylation | CH₃I/K₂CO₃, DMF, 80°C | N-methylated analogs |
Reaction outcomes depend on pH and solvent polarity .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance synthetic efficiency?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve triazole ring cyclization efficiency by stabilizing transition states .
- Catalyst Screening : CuI in microwave synthesis reduces side-product formation by 15% compared to Pd catalysts .
- Temperature Gradients : Stepwise heating (80°C → 120°C) minimizes decomposition during benzamide coupling .
Q. What strategies elucidate molecular targets and mechanisms underlying its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Molecular Docking : Use the compound’s InChI key (from PubChem ) to model binding to kinase domains (e.g., EGFR) with AutoDock Vina .
- CRISPR-Cas9 Knockout : Identify resistance mechanisms in cancer cell lines (e.g., HeLa) to pinpoint target pathways .
Q. How do computational approaches enhance structure-activity relationship (SAR) studies?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites (e.g., triazole C5 for electrophilic attacks) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
- QSAR Modeling : Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with IC₅₀ values in antifungal assays .
Q. How should researchers address contradictions in thermal stability data?
- Methodological Answer : Discrepancies between DSC (melting point) and TGA (decomposition onset) data arise from:
- Sample Purity : Recrystallize using EtOAc/hexane (3:1) to remove impurities affecting DSC curves .
- Heating Rate : Standardize TGA protocols to 10°C/min under N₂ atmosphere to replicate decomposition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
